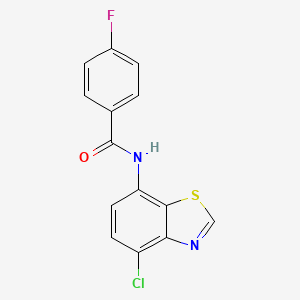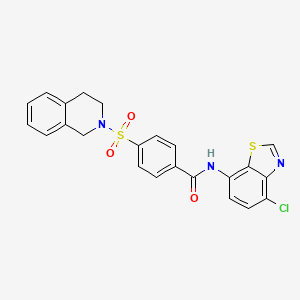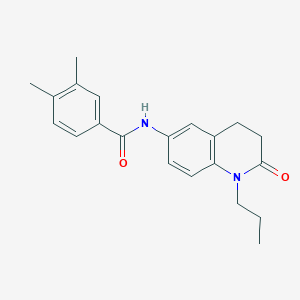![molecular formula C18H14F3N3O4S B6544564 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 946275-38-3](/img/structure/B6544564.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (MTFB) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. MTFB has shown to be effective in treating cancer, inflammation, and neurological disorders. The compound was synthesized with a combination of chemical and biological techniques and has demonstrated a wide range of biological activities.
Applications De Recherche Scientifique
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has been studied extensively in the laboratory and has been found to have a wide range of biological activities. In particular, this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. The compound has been found to inhibit the growth of several types of cancer cells, including lung, colon, and breast cancer cells. This compound has also been found to reduce inflammation in animal models, and it has been shown to protect neurons from damage in a mouse model of Alzheimer’s disease.
Mécanisme D'action
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has been found to act through a variety of mechanisms. The compound has been found to inhibit the activity of several enzymes involved in cancer cell growth and survival, including PI3K, Akt, and mTOR. This compound has also been found to inhibit the activity of inflammatory molecules, such as NF-κB and TNF-α. Finally, this compound has been found to protect neurons from damage by blocking the activity of glutamate receptors.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of several types of cancer cells, reduce inflammation, and protect neurons from damage. In addition, this compound has been found to increase the activity of antioxidant enzymes, reduce oxidative stress, and reduce levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has several advantages for laboratory experiments. The compound is easy to synthesize and can be obtained in high yields. In addition, this compound has a wide range of biological activities and can be used to study a variety of diseases. However, there are also some limitations to using this compound in laboratory experiments. The compound is not water soluble, so it must be dissolved in an organic solvent before use. In addition, this compound is not very stable, so it must be stored at cold temperatures to maintain its activity.
Orientations Futures
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide has shown promising results in laboratory experiments and clinical trials, and there are several potential future directions for the compound. For example, this compound could be further studied for its potential use in treating cancer, inflammation, and neurological disorders. In addition, this compound could be studied for its potential use in developing new drugs to treat a variety of diseases. Finally, this compound could be studied for its potential use in developing new diagnostics for a variety of diseases.
Méthodes De Synthèse
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide was synthesized using a combination of chemical and biological techniques. The synthesis of this compound starts with the formation of a pyridazin-3-yl phenyl group, which is then reacted with a trifluoromethoxybenzene-1-sulfonamide group. The resulting compound is then reacted with a methyl group to form the final product. The entire process is carried out under mild conditions, and the product is obtained in high yields.
Propriétés
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-27-17-11-10-16(22-23-17)12-2-4-13(5-3-12)24-29(25,26)15-8-6-14(7-9-15)28-18(19,20)21/h2-11,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGCCNQEGATRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544481.png)
![4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544494.png)




![7-{[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6544559.png)
![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6544565.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B6544571.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B6544574.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B6544580.png)
![4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B6544585.png)
![1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544587.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6544594.png)